tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate
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Overview
Description
tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.36784 g/mol . This compound is part of the diazaspirodecane family, which is characterized by a spirocyclic structure containing nitrogen atoms. It is primarily used in scientific research and industrial applications.
Preparation Methods
The synthesis of tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate involves several steps. One common synthetic route includes the reaction of a diazaspirodecane precursor with tert-butyl chloroformate and methanol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical studies. Industrially, it finds applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The methoxy group and tert-butyl ester moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other similar compounds such as:
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: This compound has a similar spirocyclic structure but contains an oxo group instead of a methoxy group.
2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester: This compound lacks the methoxy group and has a carboxylic acid functional group instead.
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate: This compound is similar but does not have the methoxy substitution.
These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1889292-38-9) is a compound with potential biological activity due to its unique spirocyclic structure. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
- CAS Number : 1889292-38-9
The compound features a spirocyclic structure that contributes to its biological activity by influencing molecular interactions.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, antidiabetic, and antitumor effects. The mechanisms typically involve:
- Interaction with Biological Targets : The unique structure allows for specific binding to enzymes or receptors.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, including:
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Moderate inhibition |
Escherichia coli | High inhibition |
Pseudomonas aeruginosa | Moderate inhibition |
These results suggest potential applications in treating bacterial infections.
Antidiabetic Activity
Preliminary studies suggest that this compound may possess antidiabetic properties by inhibiting key enzymes involved in glucose metabolism. For instance, the compound's ability to inhibit α-glucosidase was noted in several assays, indicating its potential as a therapeutic agent for managing diabetes.
Case Studies
-
Antimicrobial Screening
A study conducted on various diazaspiro compounds revealed that this compound demonstrated comparable antimicrobial activity to established antibiotics like gentamicin against resistant strains of bacteria . -
Antidiabetic Effects
In another study focusing on α-glucosidase inhibitors, this compound showed promising results exceeding those of standard treatments like acarbose . This positions it as a candidate for further development in diabetes management. -
Antitubercular Activity
While specific data on this compound's antitubercular activity is limited, related diazaspiro compounds have shown significant efficacy against Mycobacterium tuberculosis, suggesting potential for similar effects .
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-5-11(18-4)14(10-16)6-7-15-9-14/h11,15H,5-10H2,1-4H3 |
InChI Key |
SFUWVBBWEVMQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)OC |
Origin of Product |
United States |
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